4-Methylbenzenesulfonic acid,prop-2-enyl (2S)-2-amino-4-methylsulfanylbutanoate

Catalog No.
S12994932
CAS No.
M.F
C15H23NO5S2
M. Wt
361.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylbenzenesulfonic acid,prop-2-enyl (2S)-2-am...

Product Name

4-Methylbenzenesulfonic acid,prop-2-enyl (2S)-2-amino-4-methylsulfanylbutanoate

IUPAC Name

4-methylbenzenesulfonic acid;prop-2-enyl 2-amino-4-methylsulfanylbutanoate

Molecular Formula

C15H23NO5S2

Molecular Weight

361.5 g/mol

InChI

InChI=1S/C8H15NO2S.C7H8O3S/c1-3-5-11-8(10)7(9)4-6-12-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,7H,1,4-6,9H2,2H3;2-5H,1H3,(H,8,9,10)

InChI Key

FBJFDYRGTDWIKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CSCCC(C(=O)OCC=C)N

4-Methylbenzenesulfonic acid, prop-2-enyl (2S)-2-amino-4-methylsulfanylbutanoate is a chemical compound with the molecular formula C15H23NO5S2C_{15}H_{23}NO_5S_2 and a molecular weight of approximately 361.477 g/mol. It is classified as an amino acid derivative, specifically featuring a sulfonic acid group, which enhances its solubility and reactivity in various chemical processes. The compound is known for its potential applications in pharmaceuticals and organic synthesis due to its unique structural features.

Typical of amino acids and sulfonic acids, including:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitutions with electrophiles.
  • Esterification: The sulfonic acid group can react with alcohols to form esters, which are valuable in organic synthesis.
  • Acylation Reactions: The amino group can be acylated to form amides, which are important in drug development.

The synthesis of 4-methylbenzenesulfonic acid, prop-2-enyl (2S)-2-amino-4-methylsulfanylbutanoate can be achieved through several methods:

  • Direct Amination: Starting from 4-methylbenzenesulfonic acid, amination can be performed using appropriate reagents to introduce the amino group.
  • Alkylation Reactions: Prop-2-enyl groups can be introduced via alkylation of the amino precursor under basic conditions.
  • Coupling Reactions: Utilizing coupling agents to link the sulfonic acid and amino components effectively.

These methods may vary based on the desired yield and purity of the final product.

The compound has potential applications in several areas:

  • Pharmaceuticals: As an intermediate in the synthesis of bioactive molecules.
  • Organic Synthesis: Used as a reagent or building block in the preparation of more complex organic compounds.
  • Research: Investigated for its properties and potential therapeutic uses in medicinal chemistry.

Interaction studies involving 4-methylbenzenesulfonic acid, prop-2-enyl (2S)-2-amino-4-methylsulfanylbutanoate are essential for understanding its reactivity and potential biological effects. These studies typically focus on:

  • Binding Affinity: Evaluating how well the compound interacts with specific biological targets.
  • Synergistic Effects: Investigating how this compound may enhance or inhibit the activity of other drugs or compounds when used in combination.

Several compounds share structural similarities with 4-methylbenzenesulfonic acid, prop-2-enyl (2S)-2-amino-4-methylsulfanylbutanoate. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey Features
4-Methylbenzenesulfonic acid104-15-4Simple sulfonic acid without amino functionality
Prop-2-enylamine107-10-8Amino compound without sulfonic acid; used in organic synthesis
(S)-Allyl 2-amino-4-methylpentanoate88224-03-7Contains an allyl group; used in pharmaceuticals
L-Isoleucine allyl ester p-toluenesulfonate salt88224-05-9Amino acid derivative with a sulfonate; used for drug formulation

The uniqueness of 4-methylbenzenesulfonic acid, prop-2-enyl (2S)-2-amino-4-methylsulfanylbutanoate lies in its combination of both sulfonic and amino functionalities, providing versatile reactivity not found in simpler analogs. This dual functionality enhances its potential applications in both synthetic chemistry and pharmaceuticals.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

361.10176518 g/mol

Monoisotopic Mass

361.10176518 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-10

Explore Compound Types